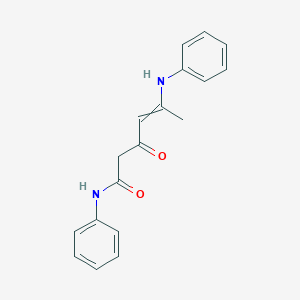

5-Anilino-3-oxo-N-phenylhex-4-enamide

Description

Properties

CAS No. |

92000-12-9 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

5-anilino-3-oxo-N-phenylhex-4-enamide |

InChI |

InChI=1S/C18H18N2O2/c1-14(19-15-8-4-2-5-9-15)12-17(21)13-18(22)20-16-10-6-3-7-11-16/h2-12,19H,13H2,1H3,(H,20,22) |

InChI Key |

LRALNDAANSEFQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)CC(=O)NC1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-Anilino-3-oxo-N-phenylhex-4-enamide:

Key Comparisons:

Reactivity and Stability: The enamide system in this compound increases electrophilicity at the β-carbon, making it more reactive toward nucleophiles compared to saturated amides like 4-aminobenzamide. This reactivity could enhance its utility in covalent drug design .

Synthetic Accessibility: Synthesis of this compound likely requires controlled reaction conditions to prevent polymerization of the enamide moiety, similar to protocols for nitro intermediates (e.g., reflux in chlorobenzene for 30 hours) . Pyrazole carboxamides are synthesized via milder conditions (isopropyl alcohol, acetic acid, 2–3 hours reflux), suggesting higher scalability .

Biological Activity: While 4-aminobenzamide derivatives are established in targeting poly(ADP-ribose) polymerases (PARPs), the enamide group in this compound may offer novel binding modes for kinases or proteases due to its conjugated system . Pyrazole carboxamides demonstrate antimalarial activity, but the absence of a heterocycle in this compound may limit its utility in parasitic targets .

Physicochemical Properties: The enamide’s extended conjugation could reduce solubility in aqueous media compared to simpler amides like 4-aminobenzamide. However, the phenyl and anilino groups may enhance lipophilicity, improving membrane permeability .

Research Findings and Data Gaps

- highlights the importance of nitro intermediates in synthesizing aromatic amides, which may extend to this compound’s preparation .

- underscores the role of aromatic amines in enzyme substrate analogs, suggesting that the anilino group in the target compound could mimic natural ligands .

- provides a framework for evaluating bioactivity in amide-containing heterocycles, though direct studies on the target compound are absent .

Preparation Methods

Acyl Chloride Intermediate Formation

A foundational approach involves the conversion of carboxylic acid precursors to acyl chlorides, followed by nucleophilic attack by aniline derivatives. This method, adapted from procedures outlined by the Royal Society of Chemistry, begins with the activation of 3-oxo-4-phenylaminobutyric acid using oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$). The reaction is catalyzed by dimethylformamide (DMF), which facilitates the formation of the reactive acyl chloride intermediate:

$$

\text{RCOOH} + \text{ClCO}2\text{COCl} \rightarrow \text{RCOCl} + \text{CO}2 + \text{HCl}

$$

The acyl chloride is subsequently treated with aniline in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) to neutralize HCl, yielding the target amide. Critical parameters include:

- Temperature : Reactions are conducted at 0°C during acyl chloride addition to minimize side reactions.

- Solvent : Dichloromethane ensures solubility of both hydrophilic and hydrophobic intermediates.

- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency by stabilizing the transition state.

Direct Coupling Using Carbodiimides

An alternative method employs diisopropylcarbodiimide (DIC) as a coupling agent to directly conjugate 3-oxo-4-phenylaminobutyric acid with aniline. This one-pot reaction avoids the isolation of acyl chlorides, reducing purification steps. The mechanism involves DIC activating the carboxylic acid to form an O-acylisourea intermediate, which reacts with aniline to produce the amide bond.

Optimization Insights :

- Stoichiometry : A 1:1.2 molar ratio of acid to aniline maximizes yield while minimizing dimerization.

- Solvent System : Ethyl acetate ($$ \text{EtOAc} $$) and petroleum ether mixtures (5:1) are optimal for chromatography purification.

Cyclization Strategies for Backbone Formation

Polyphosphoric Acid (PPA)-Mediated Cyclization

The hex-4-enamide backbone is constructed via cyclization under acidic conditions. Research by MDPI highlights the use of polyphosphoric acid (PPA) at elevated temperatures (80–100°C) to induce intramolecular cyclization in anilides of N-protected 3-oxo-4-phenylaminobutyric acid. This method proceeds through a two-step mechanism:

- Protonation and Ring Closure : Protonation of the carbonyl oxygen initiates electrophilic aromatic substitution (S$$_\text{E}$$Ar), forming a six-membered quinolin-2-one intermediate.

- Dearomative Spirocyclization : Prolonged heating (3–5 hours) drives a second S$$_\text{E}$$Ar process, yielding spirocyclic derivatives. For example, heating 5-anilino-3-oxo-N-phenylhex-4-enamide in PPA at 80°C for 3 hours achieves a 70% conversion to spirocyclic products.

Key Observations :

- Reversibility : Proton elimination in intermediates determines product distribution. Indole derivatives undergo spirocyclization more readily than quinolones due to differential protonation sites.

- Temperature Control : Maintaining temperatures below 100°C prevents decomposition of sensitive functional groups.

Phosphoric Acid ($$ \text{H}3\text{PO}4 $$) as a Mild Alternative

For substrates incompatible with PPA’s harsh conditions, concentrated phosphoric acid ($$ \text{H}3\text{PO}4 $$) serves as a milder cyclization agent. While this method avoids high temperatures, it requires extended reaction times (up to 5 hours) and yields predominantly quinolin-2-one derivatives (49%) over spirocyclic products (12%).

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, yields, and applicability of major preparation methods:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Coupling | 0°C, $$ \text{CH}2\text{Cl}2 $$, DMAP | ~65%* | High purity; scalable | Multi-step; sensitive intermediates |

| DIC-Mediated Coupling | RT, $$ \text{EtOAc} $$, DIC | ~70%* | One-pot; fewer byproducts | Requires excess reagents |

| PPA Cyclization | 80°C, 3–5 h | 70% | Rapid; spirocyclic product formation | Harsh conditions; product diversity |

| $$ \text{H}3\text{PO}4 $$ Cyclization | RT–100°C, 5 h | 49% | Mild; quinolin-2-one preference | Lower yields; longer duration |

*Yields estimated from analogous reactions in cited literature.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During PPA-mediated reactions, cationic intermediates ($$ \text{2-II} $$ and $$ \text{3-II} $$) may undergo either proton elimination to form indoles/quinolones or a second S$$_\text{E}$$Ar step to generate spirocycles. Nuclear magnetic resonance (NMR) studies confirm the stereochemical outcomes, with distinct $$ ^1\text{H} $$ signals for diastereotopic protons in spirocyclic derivatives (e.g., δ 2.69 and 3.05 ppm for methylene groups).

Byproduct Formation and Mitigation

Common byproducts include dimerized amides and over-oxidized species. Strategies to suppress these include:

- Low-Temperature Coupling : Reduces unintended nucleophilic attacks.

- Inert Atmosphere : Prevents oxidation of aniline during acyl chloride reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Anilino-3-oxo-N-phenylhex-4-enamide, and what experimental parameters are critical for reproducibility?

- Methodological Answer :

- Reaction Optimization : Use reflux conditions in chlorobenzene (5 v/w solvent ratio) with stoichiometric excess of intermediates (e.g., 2-fluoro-4-nitrophenol) to drive reaction completion, as demonstrated in analogous heterocyclic syntheses .

- Purification : Recrystallization with ethanol or saturated K₂CO₃ washes improves purity. Monitor by TLC (silica gel, ethyl acetate/hexane) to confirm intermediate formation .

- Safety : Handle intermediates like 4-hydroxyphenylamine with PPE due to hazards (skin/eye irritation) .

Q. Which analytical techniques are most robust for characterizing this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy : Use high-resolution NMR (¹H/¹³C) to confirm aromatic proton environments and ketone/amide functionalities. Compare with SMILES/InChI descriptors from structural databases .

- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Methodological Answer :

- Iterative Analysis : Apply qualitative research principles (e.g., triangulation) by cross-validating NMR with X-ray crystallography or computational modeling (DFT) to resolve ambiguities .

- Empirical Falsification : Test alternative synthetic pathways to isolate confounding byproducts, as seen in studies of triazoloquinoxaline analogs .

Q. What frameworks guide mechanistic studies of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediates in Suzuki-Miyaura couplings. Compare with phenylchlorothioformate reaction kinetics .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps, referencing analogous acetamide derivatives.

Q. How should researchers address discrepancies in biological activity data across in vitro vs. in vivo models for this compound?

- Methodological Answer :

- Contradiction Analysis : Employ reliability estimation frameworks (e.g., empirical falsification) to test assay conditions (pH, serum proteins) that may alter bioavailability .

- Dose-Response Calibration : Use Hill equation modeling to reconcile EC₅₀ variations, as applied in pseudoprogression diagnostics studies .

Data Interpretation & Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify synergistic effects.

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate trials, with adjustments for solvent volatility (e.g., chlorobenzene loss during reflux) .

Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.